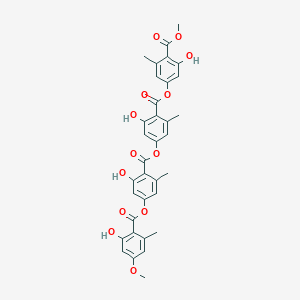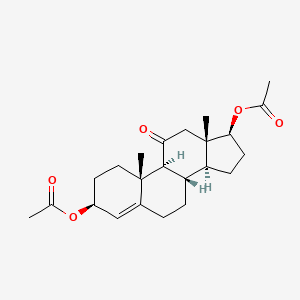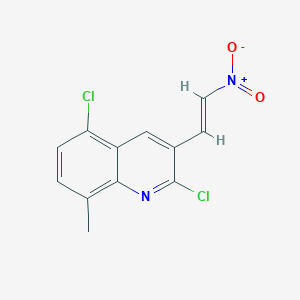
Amonium perfluoro(2-methyl-3-oxaoctadecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amonium perfluoro(2-methyl-3-oxaoctadecanoate) is a perfluoroalkylated substance (PFAS) known for its unique chemical properties and applications. This compound is part of a broader class of chemicals that have been widely used in various industrial and commercial applications due to their stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amonium perfluoro(2-methyl-3-oxaoctadecanoate) typically involves the reaction of perfluoroalkyl iodides with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, is common in industrial settings to achieve the desired chemical structure and properties .
Análisis De Reacciones Químicas
Types of Reactions
Amonium perfluoro(2-methyl-3-oxaoctadecanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated compounds, and substituted derivatives .
Aplicaciones Científicas De Investigación
Amonium perfluoro(2-methyl-3-oxaoctadecanoate) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of amonium perfluoro(2-methyl-3-oxaoctadecanoate) involves its interaction with cellular membranes and proteins. It is known to suppress the innate immune response by inhibiting the activation of key signaling pathways, such as the NF-κB pathway. This suppression leads to reduced production of pro-inflammatory cytokines and chemokines . Additionally, the compound promotes the proliferation of macrophages and lung epithelial cells through the activation of the STAT3 pathway .
Comparación Con Compuestos Similares
Similar Compounds
Ammonium perfluoro(2-methyl-3-oxahexanoate): Known for its rapid defluorination properties and similar applications in industrial and environmental settings.
Perfluorooctanoic acid (PFOA): Widely studied for its environmental persistence and health effects.
Perfluorooctanesulfonic acid (PFOS): Another well-known PFAS with extensive use in various industries.
Uniqueness
Amonium perfluoro(2-methyl-3-oxaoctadecanoate) stands out due to its specific chemical structure, which imparts unique properties such as high thermal stability and resistance to degradation. These characteristics make it particularly valuable in applications requiring long-term durability and performance .
Propiedades
Fórmula molecular |
C8H4F15NO3 |
|---|---|
Peso molecular |
447.10 g/mol |
Nombre IUPAC |
azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoic acid |
InChI |
InChI=1S/C8HF15O3.H3N/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21;/h(H,24,25);1H3 |
Clave InChI |
HZVUWLKXQRJTAL-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)




![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)






